KF38789 - 257292-29-8

KF38789

Catalog Number: EVT-254221
CAS Number: 257292-29-8
Molecular Formula: C19H21NO5S
Molecular Weight: 375.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KF 38789 inhibits the binding ofcells to immobilized P-selectin IgG chimeric protein (P-selectin-Ig) with an IC50 value of 1.97 μM.
Selective inhibitor of P-selectin-mediated cell adhesion (IC50 = 1.97 μM) that displays no effects on L-selectin- and E-selectin-mediated adhesion. Blocks P-selectin-mediated binding in vitro and leukocyte accumulation in vivo.
Synthesis Analysis

The synthesis of KF38789 involves several key steps that optimize yield and selectivity. The synthesis process typically begins with the formation of the thiazepine core, which is achieved through a series of reactions including cyclization and functional group transformations.

  1. Initial Steps: The synthesis often starts with readily available precursors that undergo nucleophilic substitutions and cyclization to form the thiazepine structure.
  2. Key Reactions: The process includes reactions such as azidochlorination, which allows for safer large-scale production by reducing explosive risks associated with other methods .
  3. Yield Optimization: Techniques such as low-temperature activation have been employed to enhance yields in glycosylation steps, achieving high selectivity for desired products .

The total synthesis has been reported to be efficient, allowing for gram-scale production suitable for further biological evaluations.

Molecular Structure Analysis

The molecular structure of KF38789 features a 7-phenyl-1,4-thiazepine framework. Detailed structural analysis has been conducted using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Two-dimensional NMR techniques such as homo-TOCSY and NOESY have been utilized to elucidate the connectivity and spatial arrangement of atoms within the molecule .
  • Chemical Data: The compound exhibits specific resonance signals that confirm the presence of functional groups characteristic of its thiazepine core.

This structural information is crucial for understanding how KF38789 interacts with biological targets.

Chemical Reactions Analysis

KF38789 undergoes specific chemical reactions that are vital for its function as a P-selectin inhibitor:

  1. Inhibition Mechanism: The compound inhibits P-selectin-mediated cell adhesion by binding to the receptor site, thus preventing interaction with its ligands.
  2. Biochemical Assays: Various in vitro assays have demonstrated its efficacy in inhibiting P-selectin activity, showcasing potential therapeutic applications in inflammatory diseases .

The detailed mechanisms through which KF38789 interacts with P-selectin involve competitive inhibition, where it effectively blocks the binding sites necessary for cellular adhesion.

Mechanism of Action

The mechanism of action of KF38789 primarily revolves around its ability to inhibit P-selectin-mediated interactions between leukocytes and endothelial cells:

  • Binding Affinity: KF38789 exhibits significant binding affinity for P-selectin, disrupting its normal function in cell adhesion.
  • Biological Impact: By inhibiting this interaction, KF38789 can reduce inflammation and thrombus formation, making it a candidate for therapeutic applications in conditions like atherosclerosis and other cardiovascular diseases .
Physical and Chemical Properties Analysis

KF38789 possesses several notable physical and chemical properties:

  • Physical State: Typically available as a solid powder.
  • Solubility: It demonstrates solubility in organic solvents but may have limited solubility in aqueous environments.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to maintain integrity .

These properties are essential for practical applications in research and potential clinical settings.

Applications

KF38789 has several scientific uses primarily related to its role as a P-selectin inhibitor:

  1. Research Tool: It is utilized in studies investigating the mechanisms of cell adhesion and inflammation.
  2. Therapeutic Potential: Given its ability to inhibit P-selectin, KF38789 is being explored as a therapeutic agent for conditions characterized by excessive inflammation or thrombosis .
  3. Drug Development: Ongoing research aims to refine KF38789 or develop analogs that enhance efficacy or reduce side effects while maintaining its inhibitory properties.
Introduction to KF38789: Discovery and Significance

Historical Context of P-Selectin Inhibitor Development

The development of P-selectin inhibitors emerged from the critical need to disrupt leukocyte-endothelial adhesion in inflammatory and thrombotic diseases. Early inhibitors faced significant limitations: carbohydrate-based agents (e.g., sialyl Lewisx mimetics) required high doses due to weak binding affinity (IC50 > 70 µM) [1]. Monoclonal antibodies offered specificity but posed challenges for chronic use, including immunogenicity and high production costs [1]. The discovery of KF38789 in the early 2000s represented a strategic shift toward non-carbohydrate, low-molecular-weight inhibitors. Ohta et al. identified it through screening compounds for P-selectin blockade, culminating in a molecule with an IC50 of 1.97 µM—a 100-fold improvement over predecessors like PSI-697 (Kd ~ 200 µM) [5] [9]. This breakthrough addressed the dual demands of potency and druggability in adhesion molecule therapeutics.

Table 1: Evolution of P-Selectin Inhibitors Preceding KF38789

CompoundClassP-Selectin IC50/KdSelectivityKey Limitations
GMI-1070Carbohydrate mimetic~423 µMPan-selectinHigh doses required (grams/day) [1]
BimosiamoseGlycomimetic70 µM (P-selectin)Pan-selectinLow potency against E/L-selectin [1]
Anti-P-selectin mAbBiologic (antibody)N/AHigh specificityImmunogenicity; cost-intensive [1]
KF38789Non-carbohydrate small molecule1.97 µMP-selectin specific [5]None identified in early studies

Structural Uniqueness of KF38789 in Small-Molecule Therapeutics

KF38789 (C19H21NO5S, MW 375.44 g/mol) features a hybrid heterocyclic architecture unprecedented in adhesion inhibitors. Its core integrates:

  • A 1,4-thiazepine ring linked to a 2,4-dimethoxyphenyl group, enabling hydrophobic interactions with P-selectin’s lectin domain [9].
  • A 4-hydroxy-6-methylpyran-2-one moiety that mimics tyrosine sulfates in PSGL-1 (P-selectin’s natural ligand) through hydrogen bonding [5] [9].
  • Sulfonate-tolerant regions that replace hydrolytically labile sulfates in earlier glycopeptide analogues (e.g., GSnP-6), enhancing metabolic stability [1] [4].

Unlike nanoparticle polyvalent inhibitors (e.g., dendritic polyglycerol sulfate), KF38789 achieves selectivity without steric constraints, relying on stereoelectronic complementarity with P-selectin’s binding pocket [7] [9]. Computational analyses confirm that its compact structure avoids steric clashes with E-/L-selectin, explaining its >50-fold selectivity [5].

Table 2: Structural and Functional Comparison with Contemporary Inhibitors

FeatureKF38789Glycopeptide Analogues (e.g., GSnP-6)Nanoparticle Inhibitors
Molecular Weight375.44 g/mol [9]>1,500 g/mol [1]>20,000 g/mol [7]
Key MotifsPyranone-thiazepineSulfated tyrosine + sLex carbohydrateMultivalent sLex/sulfate arrays
StabilityResists hydrolysisTyrosine sulfate hydrolysis risk [1]High thermal/chemical stability
Selectivity MechanismShape complementarityPSGL-1 mimeticryAvidity-based binding [7]

Role in Selectin-Mediated Cell Adhesion Pathophysiology

KF38789’s efficacy stems from its targeted disruption of P-selectin-dependent adhesion cascades in two key contexts:

Leukocyte Trafficking in Inflammation

P-selectin expressed on activated endothelium binds PSGL-1 on leukocytes, initiating rolling under shear stress. KF38789 blocks this step, reducing:

  • Neutrophil adhesion to endothelial cells by >80% at 10 µM in flow chamber assays [3] [5].
  • Thioglycollate-induced leukocyte accumulation in murine peritoneum (p < 0.01 vs. controls) [5].Mechanistically, it suppresses P-selectin-induced Mac-1 activation on leukocytes, preventing β2-integrin-mediated firm adhesion [3]. This is critical in diseases like atherosclerosis, where endothelial P-selectin is upregulated in active plaques [6].

Tumor Metastasis

P-selectin on peritoneal mesothelium binds sialyl Lewisx (sLex)-decorated receptors on cancer stem cells (CSCs), facilitating peritoneal metastasis. KF38789 inhibits:

  • CSC tethering and rolling under ascitic fluid shear stress (0.05 dyne/cm2) [10].
  • Metastatic nodule formation in in vivo ovarian cancer models (Selp−/− mice show 88% reduction) [10].It specifically targets insulin-like growth factor receptor-1 (IGF-1R) carrying non-sulfated sLex—a P-selectin ligand overexpressed in metastatic CSCs [10].

Table 3: Pathophysiological Pathways Targeted by KF38789

Disease ContextAdhesion Mechanism BlockedKey OutcomesReference
Acute inflammationLeukocyte rolling → Mac-1 activation↓ Neutrophil adhesion; ↓ leukocyte recruitment [3] [5]
AtherosclerosisEndothelial P-selectin ↑ → Monocyte adhesion↓ Monocyte infiltration into plaques [6]
Ovarian cancer metastasissLex-P-selectin binding on mesothelium↓ Peritoneal tumor nodules [10]

Properties

CAS Number

257292-29-8

Product Name

KF38789

IUPAC Name

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one

Molecular Formula

C19H21NO5S

Molecular Weight

375.44

InChI

InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3

SMILES

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O

Synonyms

3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.